![molecular formula C13H9N3O3 B3032897 2H-咪唑并[4,5-b]吡啶-2-酮, 3-(1,3-苯并二氧杂环-5-基)-1,3-二氢- CAS No. 61962-84-3](/img/structure/B3032897.png)

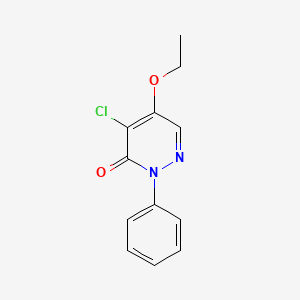

2H-咪唑并[4,5-b]吡啶-2-酮, 3-(1,3-苯并二氧杂环-5-基)-1,3-二氢-

描述

2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro- (IPBD) is a heterocyclic compound that has been studied for its potential applications in organic synthesis and medicinal chemistry. IPBD is an important intermediate for the synthesis of a variety of drug molecules, and has been used in the synthesis of several important drugs such as the anti-cancer drug, sunitinib. It has also been studied for its potential applications in the synthesis of other pharmaceuticals, such as antibiotics and antivirals. IPBD has been found to possess a variety of biological activities, such as anti-inflammatory, anti-tumor, and anti-microbial activities.

科学研究应用

新型治疗剂的合成

- 咪唑并[4,5-b]吡啶核因其生物活性而被认可,导致了一锅法合成了 (1H, 3H) 咪唑(4,5-b) 吡啶作为结核分枝杆菌中蝶呤合酶的潜在抑制剂。这种酶在哺乳动物细胞中不存在,但在各种微生物中存在,这使得这些化合物对于开发抗结核药具有重要意义。合成的化合物在体外表现出有希望的抗结核特性,表明作为针对结核分枝杆菌感染的新治疗线索的潜力 (Harer & Bhatia, 2015).

化学合成和结构精制

- 2,3-二氢-1H-咪唑并[4,5-b]吡啶-2-酮的衍生物已通过硝化、烷基化和与衣康酸反应等过程合成。这些合成路线为进一步的化学改性和探索新的生物活性提供了基础 (Smolyar et al., 2007).

抗糖化和抗氧化潜力

- 合成了一系列咪唑并[4,5-b]吡啶苯并肼酮并评估了它们的抗糖化和抗氧化潜力。具有二羟基和三羟基取代的化合物表现出显着的活性,突出了这些衍生物在管理与蛋白质糖化和氧化应激相关的疾病中的治疗潜力 (Taha et al., 2015).

抗菌应用

- 合成了一系列新的 2-(吡啶-3-基)-1H-苯并[d]咪唑和 2-(吡啶-3-基)-3H-咪唑并[4,5-b]吡啶衍生物,并在体外对一系列革兰氏阳性菌和革兰氏阴性菌以及真菌白色念珠菌表现出抗菌活性。这些发现表明这些化合物在开发新的抗菌剂中的潜在用途 (Mallemula et al., 2015).

作用机制

Target of Action

The primary targets of this compound appear to be VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the process of new blood vessel formation. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment .

Mode of Action

The compound inhibits the activity of VEGFR1, thereby reducing the VEGF-induced cell migration, indicating its anti-angiogenic activity . It also inhibits the activity of P-glycoprotein efflux pumps, which can enhance the effectiveness of other anticancer drugs by preventing the efflux of these drugs from the cancer cells .

Biochemical Pathways

By inhibiting VEGFR1, the compound disrupts the VEGF signaling pathway, which can lead to the inhibition of angiogenesis . This can starve the tumor of nutrients, slowing or even stopping its growth. By inhibiting P-glycoprotein efflux pumps, the compound can increase the intracellular concentration of other anticancer drugs, enhancing their cytotoxic effects .

Result of Action

The compound’s inhibition of VEGFR1 and P-glycoprotein efflux pumps can lead to significant anticancer effects . For example, it can enhance the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells, evident from the improved IC50 of doxorubicin .

属性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1H-imidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3/c17-13-15-9-2-1-5-14-12(9)16(13)8-3-4-10-11(6-8)19-7-18-10/h1-6H,7H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSXAAGDASBOCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C4=C(C=CC=N4)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474824 | |

| Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61962-84-3 | |

| Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

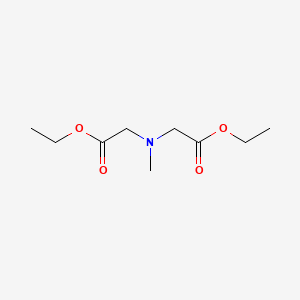

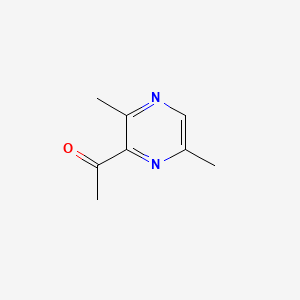

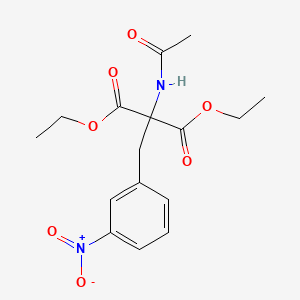

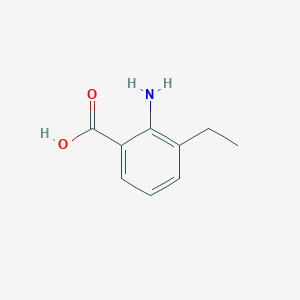

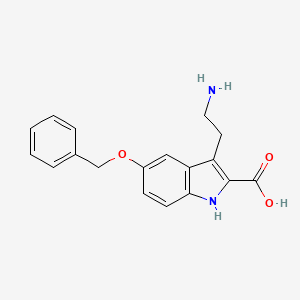

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

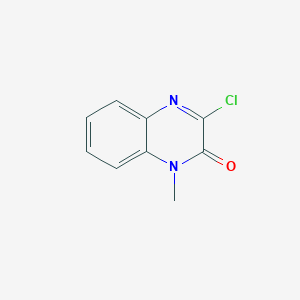

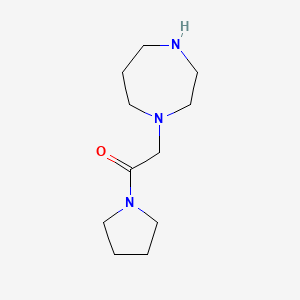

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。